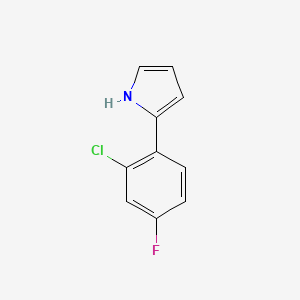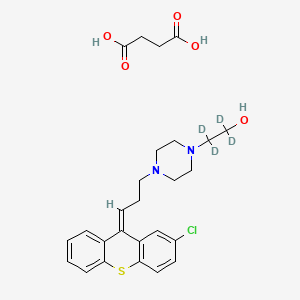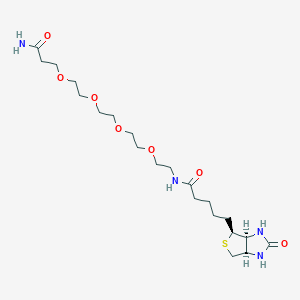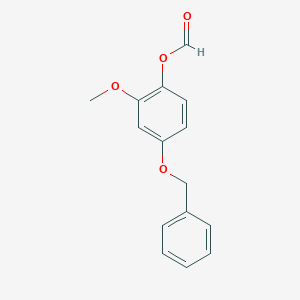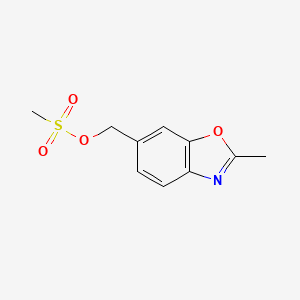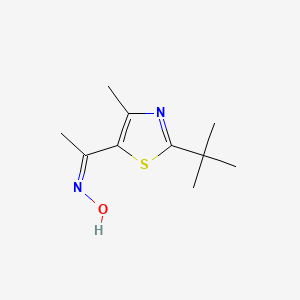![molecular formula C10H8F4O6S B13707833 Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations. For instance, a common synthetic route might start with the acylation of a benzene derivative, followed by nitration and reduction to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the industrial synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized benzoate derivatives, while substitution reactions could produce a variety of substituted benzoates .
Scientific Research Applications
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate has several scientific research applications:
Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(Trifluoromethyl)benzoate: Similar in structure but lacks the methoxy and sulfonyl groups.
Methyl 3-Fluoro-4-methoxybenzoate: Similar but does not contain the trifluoromethylsulfonyl group.
Uniqueness
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate is unique due to the presence of both the trifluoromethylsulfonyl and methoxy groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8F4O6S |
|---|---|
Molecular Weight |
332.23 g/mol |
IUPAC Name |
methyl 3-fluoro-5-methoxy-4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H8F4O6S/c1-18-7-4-5(9(15)19-2)3-6(11)8(7)20-21(16,17)10(12,13)14/h3-4H,1-2H3 |
InChI Key |
WQLCQSLNIWPMLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


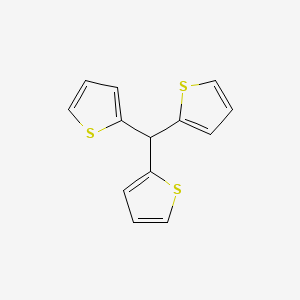
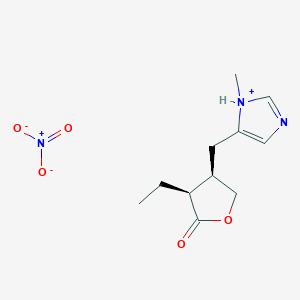
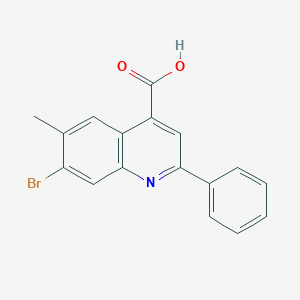
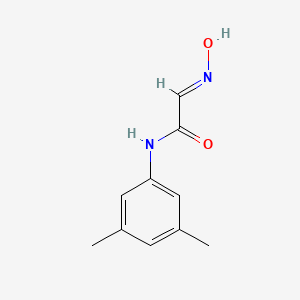
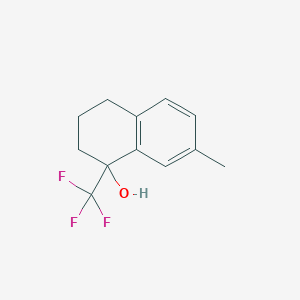
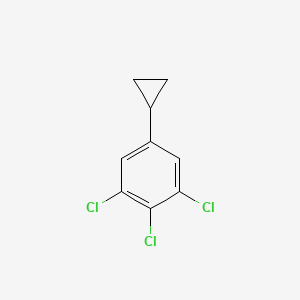
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
